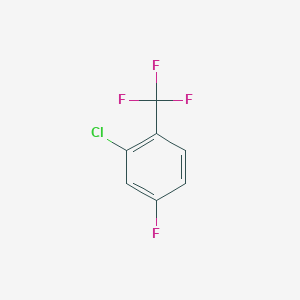

2-Chloro-4-fluorobenzotrifluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-fluoro-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4/c8-6-3-4(9)1-2-5(6)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHZGIHGBLCIJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40631413 | |

| Record name | 2-Chloro-4-fluoro-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94444-58-3 | |

| Record name | 2-Chloro-4-fluoro-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical properties of 2-Chloro-4-fluorobenzotrifluoride?

An In-depth Technical Guide to the Physical Properties of 2-Chloro-4-fluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic organic compound that is gaining significant attention as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique molecular structure, featuring chlorine, fluorine, and a trifluoromethyl group on a benzene ring, imparts specific reactivity and physical characteristics that are crucial for its application in complex chemical syntheses.[1][2] This guide provides a comprehensive overview of the physical properties of this compound, offering a foundational understanding for its handling, application, and integration into research and development workflows.

Chemical Identity

-

IUPAC Name: 2-chloro-4-fluoro-1-(trifluoromethyl)benzene[1]

-

CAS Number: 94444-58-3[1]

-

Molecular Weight: Approximately 198.55 g/mol [1]

-

Synonyms: 2-Chloro-4-fluoro-α,α,α-trifluorotoluene

Physicochemical Properties

The physical state and thermal properties of a compound are critical for its purification, storage, and reaction setup. This compound is a colorless to light yellow or light red liquid at room temperature, with a characteristic aromatic or slightly irritating odor.[1][2]

| Property | Value | Source(s) |

| Appearance | Colorless to light red/yellow liquid | [1][2] |

| Odor | Typical organic chemical odor, slightly irritating | [2] |

| Boiling Point | 137 - 155 °C | [2] |

| Melting Point | -50 to -42 °C | [1][2] |

| Density | 1.394 - 1.396 g/mL at 25 °C | [2] |

| Refractive Index | 1.433 at 20 °C | [2] |

| Flash Point | 36 - 45 °C | [2] |

Thermal Properties

The boiling point of this compound is reported in the range of 137-155°C.[2] This relatively high boiling point for a molecule of its size is indicative of strong intermolecular forces. Its melting point is consistently reported at sub-zero temperatures, ranging from -50 to -42°C, which simplifies its handling as a liquid under standard laboratory conditions.[1][2]

Density and Refractive Index

With a density of approximately 1.394 g/mL at 25°C, this compound is denser than water.[2] The refractive index, a measure of how light propagates through the substance, is 1.433 at 20°C.[2] This value is useful for rapid purity assessments using refractometry.

Solubility and Partitioning Behavior

Consistent with its halogenated aromatic structure, this compound is insoluble in water but is soluble in a majority of organic solvents.[2] This hydrophobicity is a key consideration for reaction and extraction solvent selection. The calculated octanol-water partition coefficient (logP) of 3.498 further quantifies its lipophilic nature, indicating a strong preference for partitioning into organic phases over aqueous environments.[1]

Spectroscopic Characterization

While specific spectral data is not available in the provided search results, a general spectroscopic profile can be anticipated based on the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns influenced by the chlorine, fluorine, and trifluoromethyl substituents.

-

¹³C NMR: The carbon NMR will display distinct signals for each of the seven carbon atoms, with the trifluoromethyl carbon appearing at a characteristic chemical shift.

-

¹⁹F NMR: The fluorine NMR will be particularly informative, showing signals for the fluorine atom on the aromatic ring and the three equivalent fluorine atoms of the trifluoromethyl group, likely with observable coupling between them.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for:

-

Aromatic C-H stretching

-

Aromatic C=C bond vibrations

-

Strong absorptions corresponding to the C-F and C-Cl bonds, as well as the C-F bonds of the trifluoromethyl group.[3]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern will likely show the loss of chlorine, fluorine, or the trifluoromethyl group, providing further structural evidence.

Experimental Protocols for Physical Property Determination

The following are generalized protocols for determining the key physical properties of liquid compounds like this compound.

Workflow for Physical Property Analysis

Caption: Generalized workflow for determining the physical properties of a liquid chemical sample.

Boiling Point Determination (Distillation Method)

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: Place a small volume of this compound and a boiling chip into the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Record the temperature at which a steady distillation rate is achieved and vapor and liquid are in equilibrium. This temperature is the boiling point.

Density Measurement (Pycnometer Method)

-

Pycnometer Preparation: Clean and dry a pycnometer of a known volume and record its mass.

-

Sample Filling: Fill the pycnometer with this compound at a constant temperature (e.g., 25°C).

-

Mass Measurement: Record the mass of the filled pycnometer.

-

Calculation: Calculate the density by dividing the mass of the sample by the known volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometer)

-

Calibration: Calibrate the Abbe refractometer using a standard of known refractive index.

-

Sample Application: Place a few drops of this compound on the prism of the refractometer.

-

Measurement: Close the prism and adjust the instrument to bring the dividing line between the light and dark fields into focus on the crosshairs.

-

Reading: Read the refractive index from the scale, ensuring the temperature is controlled and noted (e.g., 20°C).

Safety, Handling, and Storage

This compound is classified as a hazardous chemical.[2] Due to the presence of halogenated aromatic groups, it should be handled with caution, assuming potential for skin, eye, and respiratory irritation.[1]

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5]

-

Storage: Store in a cool, dry, and well-ventilated area away from heat sources and open flames.[2] Keep the container tightly sealed to prevent leakage and exposure to moisture.[2] Store separately from oxidizing and reducing agents.[2]

-

Disposal: Dispose of in accordance with local, regional, and national regulations for hazardous chemical waste. Halogenated compounds can be persistent in the environment, so proper disposal is essential.[1]

Conclusion

This technical guide provides a detailed overview of the physical properties of this compound. A thorough understanding of these properties is essential for its safe and effective use in research and development, particularly in the fields of medicinal chemistry and agrochemical synthesis. The data presented here serves as a critical resource for scientists and professionals working with this important chemical intermediate.

References

2-Chloro-4-fluorobenzotrifluoride CAS number and molecular weight

An In-Depth Technical Guide to 2-Chloro-4-fluorobenzotrifluoride (CAS: 94444-58-3)

Introduction

This compound is a halogenated aromatic compound that serves as a pivotal building block in the synthesis of complex organic molecules. Its structure, featuring a benzene ring substituted with chlorine, fluorine, and a trifluoromethyl group, provides a unique combination of reactivity and stability. This makes it a highly valuable intermediate in the pharmaceutical and agrochemical industries.[1][2] The presence of the trifluoromethyl (CF₃) group is particularly significant, as its incorporation into active pharmaceutical ingredients (APIs) is a well-established strategy for enhancing crucial properties such as metabolic stability, lipophilicity, and binding affinity.[3][4]

This guide offers a comprehensive technical overview of this compound, designed for researchers, chemists, and professionals in drug development. We will delve into its physicochemical properties, plausible synthetic routes, spectroscopic characterization, key applications, and essential safety protocols, providing the field-proven insights necessary for its effective utilization.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is critical for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 94444-58-3 | [5][6] |

| IUPAC Name | 2-chloro-4-fluoro-1-(trifluoromethyl)benzene | [5] |

| Molecular Formula | C₇H₃ClF₄ | [5] |

| Molecular Weight | 198.54 g/mol | [5] |

| Appearance | Colorless to light red liquid | [1][5] |

| Boiling Point | 153 - 154 °C | [1] |

| Density | ~1.394 g/mL at 25 °C | [1] |

| Solubility | Insoluble in water; soluble in organic solvents | [1] |

Synthesis and Mechanistic Rationale

The synthesis of substituted benzotrifluorides often involves multi-step sequences that strategically introduce the required functional groups onto the aromatic ring. While proprietary industrial methods may vary, a logical and common approach involves the halogenation and subsequent trifluoromethylation of an appropriate precursor.

Proposed Synthetic Workflow

A plausible synthetic pathway could start from a readily available chlorofluoro-substituted toluene, followed by a free-radical chain reaction to form a benzotrichloride, and finally a halogen exchange (HALEX) reaction to yield the desired benzotrifluoride. The choice of this pathway is dictated by the relative stability of intermediates and the high efficiency of modern fluorination reagents.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methodologies for similar transformations.[7]

Step 1: Synthesis of 1-Chloro-3-fluoro-benzotrichloride (Photochlorination)

-

Reactor Setup: Charge a UV-transparent reactor equipped with a gas sparge tube, reflux condenser, mechanical stirrer, and off-gas scrubber with 1-chloro-3-fluorotoluene (1.0 eq) and a solvent like carbon tetrachloride.

-

Initiation: Begin stirring and heat the mixture to a gentle reflux (~70-80 °C).

-

Reaction: Activate the internal UV light source and introduce chlorine gas (Cl₂) through the sparge tube. The reaction is exothermic and may require external cooling to maintain a temperature between 100-140 °C.

-

Causality: The UV light initiates the homolytic cleavage of Cl₂ into chlorine radicals, which then propagate a free-radical chain reaction at the benzylic position, the most reactive site, sequentially replacing the methyl protons with chlorine atoms.

-

-

Monitoring: Monitor the reaction's progress by Gas Chromatography (GC) until the starting material is consumed.

-

Workup: Once complete, stop the chlorine flow and UV lamp. Purge the reactor with nitrogen to remove residual gases. The solvent can be removed by distillation to yield the crude product, which is often used directly in the next step.

Step 2: Synthesis of this compound (Halogen Exchange)

-

Reactor Setup: In a pressure-resistant reactor suitable for handling corrosive reagents, charge the crude 1-chloro-3-fluoro-benzotrichloride (1.0 eq).

-

Fluorination: Carefully add anhydrous hydrogen fluoride (HF) ( >3.0 eq) or another suitable fluorinating agent like antimony trifluoride (SbF₃).

-

Causality: The highly polar bond in HF allows for the fluoride ion to act as a nucleophile, displacing the chloride ions from the trichloromethyl group. This reaction is driven by the formation of the highly stable C-F bonds. The use of a catalyst like SbCl₅ may be required when using certain fluorinating agents.

-

-

Reaction Conditions: Seal the reactor and heat according to established parameters for the chosen fluorinating agent, monitoring the internal pressure.

-

Workup and Purification: After cooling, carefully vent the reactor and quench the reaction mixture. Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate. The final product can be purified by fractional distillation under reduced pressure.

Spectroscopic Elucidation

Structural confirmation is paramount. The following spectroscopic data provides a fingerprint for the molecule's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural analysis of this molecule. The chemical shifts are influenced by the electronegativity and relative positions of the halogen and CF₃ substituents.

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity |

| ¹H NMR | ~7.2 - 7.8 | Multiplets (due to H-F and H-H coupling) |

| ¹³C NMR | ~115 - 165 | Multiple signals, including a quartet for the CF₃ carbon (due to C-F coupling) |

| ¹⁹F NMR | Two distinct signals | One for the ring-substituted fluorine and one for the CF₃ group |

General Protocol for Spectroscopic Analysis

The following outlines a standard workflow for obtaining and interpreting spectroscopic data for this compound.[8]

-

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. For IR, a neat liquid sample can be used. For MS, a dilute solution in a volatile solvent is prepared.

-

Data Acquisition:

-

NMR: Record ¹H, ¹³C, and ¹⁹F spectra on a high-resolution spectrometer (e.g., 400 MHz or higher).

-

IR: Obtain the spectrum using an FTIR spectrometer with an ATR accessory or between salt plates.

-

MS: Analyze the sample using a GC-MS system to determine the molecular weight and fragmentation pattern.

-

-

Data Interpretation:

-

Correlate the observed chemical shifts, coupling constants, and integration values in NMR spectra to the molecular structure.

-

Identify characteristic absorption bands in the IR spectrum (e.g., C-F, C-Cl, aromatic C=C stretches).

-

Confirm the molecular ion peak in the mass spectrum, which should correspond to the molecular weight (198.54).

-

Caption: Workflow for spectroscopic analysis and structural confirmation.

Applications in Research and Development

This compound is not an end-product but a high-value intermediate. Its utility stems from the specific reactivity of its substituents, allowing for its incorporation into larger, more complex molecules.

-

Pharmaceutical Synthesis: It is a key starting material for APIs.[1] The trifluoromethyl group is a bioisostere for other groups and can significantly improve a drug candidate's profile by increasing its metabolic stability (blocking sites of oxidation) and enhancing its ability to cross cell membranes (lipophilicity).[2]

-

Agrochemicals: The compound is used to synthesize advanced herbicides and pesticides.[1][2] The stability of the C-F bonds contributes to the environmental persistence and long-lasting efficacy required for these applications.[3]

-

Material Science: Its derivatives can be used in the production of specialty polymers and other materials where thermal stability and chemical resistance are required.[1]

Safety, Handling, and Storage

As with all halogenated aromatic compounds, this compound must be handled with care. It is classified as a hazardous chemical.[1]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]

-

Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and wear a lab coat or apron.[10]

-

Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator is necessary.[11][12]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[11] Ground and bond containers when transferring material to prevent static discharge. Use spark-proof tools.[10][11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Keep away from heat, sparks, open flames, and other sources of ignition.[1][10] Store separately from oxidizing agents and other incompatible materials.[1]

First-Aid Measures

-

Inhalation: Remove the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[11][12]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[11]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk. Seek immediate medical attention.[11]

Conclusion

This compound is a specialized chemical intermediate with significant value in the synthesis of high-performance molecules for the pharmaceutical and agrochemical sectors. Its unique substitution pattern provides a versatile platform for molecular design, particularly through the introduction of the advantageous trifluoromethyl group. A thorough understanding of its properties, synthetic pathways, and safety requirements is essential for harnessing its full potential in research and development.

References

- 1. This compound Manufacturer & Supplier China | Properties, Applications, Safety Data [boulingchem.com]

- 2. nbinno.com [nbinno.com]

- 3. innospk.com [innospk.com]

- 4. nbinno.com [nbinno.com]

- 5. Buy this compound | 94444-58-3 [smolecule.com]

- 6. 94444-58-3|this compound|BLD Pharm [bldpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. lgcstandards.com [lgcstandards.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.com [fishersci.com]

Spectroscopic Profile of 2-Chloro-4-fluorobenzotrifluoride: An In-depth Technical Guide

Introduction

2-Chloro-4-fluorobenzotrifluoride is a halogenated aromatic compound with the chemical formula C₇H₃ClF₄. Its molecular structure, featuring a trifluoromethyl group, a chlorine atom, and a fluorine atom on a benzene ring, makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The precise substitution pattern imparts specific chemical reactivity and physical properties that are of great interest in materials science and drug development.

This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As experimentally acquired spectra for this specific compound are not widely available in public databases, this document presents a detailed, expert-driven prediction and interpretation of the expected spectroscopic profile. This analysis is grounded in fundamental principles and supported by extensive comparison with validated data from structurally analogous compounds, providing a reliable framework for researchers, scientists, and drug development professionals to identify and characterize this molecule.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure is foundational to interpreting its spectroscopic output. The molecule consists of a benzene ring substituted at positions 1, 2, and 4.

-

CAS Number: 94444-58-3

-

Molecular Formula: C₇H₃ClF₄

-

Molecular Weight: 198.55 g/mol

-

Appearance: Colorless to light yellow liquid

-

Boiling Point: Approximately 137-155 °C

-

Solubility: Insoluble in water, soluble in common organic solvents

The relative positions of the electronegative substituents (Cl, F, and CF₃) create a unique electronic environment that governs the chemical shifts in NMR, vibrational modes in IR, and fragmentation patterns in MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Prediction

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The following predictions are based on established substituent effects and data from similar compounds.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The predicted chemical shifts (in CDCl₃) and coupling patterns are detailed below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constants (J) in Hz | Assignment | Rationale |

| ~ 7.70 | Doublet of doublets (dd) | J(H-F) ≈ 8.5 Hz, J(H-H) ≈ 2.5 Hz | H-5 | This proton is ortho to the fluorine at C-4 and meta to the chlorine at C-2. The primary splitting will be a large ortho coupling to the fluorine, further split by a smaller meta coupling to H-3. |

| ~ 7.55 | Doublet (d) | J(H-H) ≈ 2.5 Hz | H-3 | This proton is ortho to the chlorine and meta to both the fluorine and the CF₃ group. It will exhibit a small meta coupling to H-5. |

| ~ 7.30 | Doublet of doublets (dd) | J(H-H) ≈ 8.5 Hz, J(F-H) ≈ 5.5 Hz | H-6 | This proton is ortho to the CF₃ group and ortho to the fluorine atom, resulting in coupling to both, though the H-F coupling will be smaller than the H-H ortho coupling. |

The predictions draw upon data from analogous compounds such as 2-chloro-4-fluorotoluene, where aromatic protons appear in a similar region.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will display signals for all seven carbon atoms. The trifluoromethyl group will induce a characteristic quartet splitting pattern for the carbon to which it is attached, and the C-F couplings will be observable for the carbons bonded to or near the fluorine atom.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Assignment | Rationale |

| ~ 160 | Doublet (¹JCF) | C-4 | The carbon directly bonded to fluorine will appear significantly downfield with a large one-bond C-F coupling constant. |

| ~ 135 | Doublet (²JCF) | C-3 | This carbon is ortho to the fluorine, resulting in a smaller two-bond coupling. |

| ~ 132 | Singlet | C-2 | The carbon bearing the chlorine atom. |

| ~ 128 | Quartet (¹JCF) | -CF₃ | The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. Data from related benzotrifluorides supports this assignment. |

| ~ 125 | Doublet (²JCF) | C-1 | The carbon bonded to the CF₃ group will be split by the fluorine at C-4. |

| ~ 122 | Doublet (³JCF) | C-5 | This carbon is meta to the fluorine, showing a small three-bond coupling. |

| ~ 118 | Doublet (²JCF) | C-6 | This carbon is ortho to the fluorine, resulting in a two-bond coupling. |

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly useful for fluorinated compounds due to its high sensitivity and wide chemical shift range. Two distinct signals are expected: one for the trifluoromethyl group and one for the aromatic fluorine.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Rationale |

| ~ -63 | Sing |

A Comprehensive Technical Guide on the Solubility of 2-Chloro-4-fluorobenzotrifluoride in Common Organic Solvents

Abstract

This in-depth technical guide provides a comprehensive overview of the solubility of 2-Chloro-4-fluorobenzotrifluoride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their workflows. While specific quantitative solubility data is not extensively available in public literature, this guide synthesizes available qualitative information, outlines a robust experimental protocol for determining precise solubility, and discusses the key physicochemical factors that govern its solubility profile.

Introduction: The Significance of Solubility in Application

This compound (C₇H₃ClF₄) is a halogenated aromatic compound with a molecular weight of approximately 198.55 g/mol .[1] Its utility as a building block in organic synthesis is significant, particularly in the development of novel therapeutic agents and crop protection chemicals.[2] Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, designing purification strategies, and ensuring the efficiency and reproducibility of synthetic processes. The choice of solvent can profoundly impact reaction kinetics, yield, and impurity profiles. This guide aims to provide a foundational understanding of the solubility characteristics of this compound and to empower researchers with the methodology to determine its quantitative solubility in their specific systems.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is essential for predicting its solubility behavior. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₃ClF₄ | [1] |

| Molecular Weight | 198.55 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | Approximately 150-155 °C | [2] |

| Melting Point | Approximately -50 °C | [2] |

| Density | Approximately 1.4 g/cm³ | [2] |

| Calculated logP | 3.498 | [1] |

The high calculated octanol-water partition coefficient (logP) of 3.498 indicates that this compound is a significantly hydrophobic and lipophilic compound.[1] This property suggests a strong preference for non-polar or weakly polar organic solvents over aqueous environments, which is consistent with its observed poor water solubility.[1]

Qualitative Solubility of this compound

Based on available literature and supplier information, this compound is generally described as being soluble or miscible in a variety of common organic solvents. However, specific quantitative data (e.g., g/100 mL) is not consistently reported. The following table provides a qualitative summary of its solubility.

| Organic Solvent | Polarity Index | Qualitative Solubility | Source |

| Hexane | 0.1 | Soluble (Predicted) | |

| Toluene | 2.4 | Soluble | [2] |

| Diethyl Ether | 2.8 | Soluble | [2] |

| Chloroform | 4.1 | Soluble | [1] |

| Ethyl Acetate | 4.4 | Soluble (Predicted) | |

| Acetone | 5.1 | Soluble | [2] |

| Methanol | 5.1 | Soluble | [1] |

| Ethanol | 4.3 | Soluble (Predicted) | |

| Water | 10.2 | Insoluble | [2] |

Polarity index values are approximate and can vary slightly depending on the scale used.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a well-designed experimental protocol is crucial. The following section details the gravimetric method, a robust and widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Evaporating dishes or pre-weighed vials

-

Drying oven or vacuum desiccator

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed glass vial. The presence of undissolved solute is essential to ensure that the solution is saturated.

-

Place the vial in a thermostatic shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. The time required may vary depending on the solvent and the compound's dissolution rate.

-

-

Equilibrium Verification:

-

After the initial equilibration period, allow the undissolved solid to settle.

-

Carefully extract a small aliquot of the supernatant using a syringe fitted with a syringe filter.

-

Analyze the concentration of the solute in the aliquot using a suitable analytical technique (e.g., HPLC, GC, or UV-Vis spectroscopy).

-

Continue the agitation for another few hours and then repeat the analysis. Equilibrium is considered to be reached when consecutive measurements show no significant change in concentration.

-

-

Gravimetric Determination:

-

Once equilibrium is confirmed, stop the agitation and allow the undissolved solid to settle completely.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to prevent precipitation upon cooling. The syringe should be fitted with a syringe filter to remove any suspended particles.

-

Dispense the filtered saturated solution into a pre-weighed, clean, and dry evaporating dish or vial. Record the exact weight of the solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a controlled temperature may be necessary.

-

Once the solvent has been completely removed, place the evaporating dish or vial in a drying oven or vacuum desiccator to remove any residual solvent.

-

Cool the dish or vial to room temperature in a desiccator and then weigh it on the analytical balance.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of residue / Volume of aliquot) x 100

Solubility ( g/100 g solvent) = (Mass of residue / (Mass of solution - Mass of residue)) x 100

-

Experimental Workflow Diagram

Caption: Gravimetric method for solubility determination.

Factors Influencing the Solubility of this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the interacting molecules.

-

Polarity: this compound possesses a degree of polarity due to the presence of electronegative chlorine and fluorine atoms. However, the trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, and the overall molecule has a significant non-polar character, as indicated by its high logP value. This explains its high solubility in non-polar and weakly polar solvents like toluene and diethyl ether, as well as in more polar solvents like acetone and methanol where dipole-dipole interactions can occur.

-

Intermolecular Forces: The primary intermolecular forces at play between this compound and organic solvents are van der Waals forces (specifically London dispersion forces and dipole-dipole interactions). The absence of hydrogen bond donors in its structure means that it will not readily dissolve in highly polar, protic solvents like water through hydrogen bonding.

-

Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature. While this compound is a liquid at room temperature, the principle of increased kinetic energy facilitating the overcoming of intermolecular forces generally holds true for liquid-liquid miscibility as well.

Visualization of Intermolecular Interactions

Caption: Factors governing solubility.

Conclusion and Future Recommendations

This technical guide has established that this compound is a hydrophobic compound with high solubility in a range of common organic solvents. While precise quantitative data is not widely published, the provided experimental protocol offers a reliable method for its determination. For researchers and drug development professionals, it is recommended to perform solubility testing in the specific solvent systems relevant to their applications to ensure accurate and reproducible results. Further studies to generate and publish a comprehensive quantitative solubility database for this important synthetic intermediate would be of great value to the scientific community.

References

Foreword: Bridging the Data Gap for a Key Synthetic Intermediate

An In-depth Technical Guide to the Thermochemical Properties of 2-Chloro-4-fluorobenzotrifluoride

To our fellow researchers, scientists, and drug development professionals, this guide addresses the thermochemical properties of this compound. It is a compound of significant interest as an intermediate in the synthesis of pharmaceuticals and advanced materials.[1] A comprehensive understanding of its thermodynamic characteristics is paramount for process optimization, safety, and scaling of its chemical transformations.

It is important to note that while extensive physical property data for this compound is available, specific, publicly accessible experimental thermochemical data such as enthalpy of formation, standard entropy, and heat capacity is limited. This guide, therefore, takes a two-pronged approach. Firstly, it consolidates the known physical properties. Secondly, and more crucially, it outlines the established experimental and computational methodologies that our laboratories would employ to determine these vital thermochemical parameters. This approach is designed to provide not just data, but a framework for its acquisition and application, reflecting a commitment to self-validating systems and scientific rigor.

Physicochemical Characterization of this compound

A foundational understanding of a compound's physical properties is the precursor to any thermochemical investigation. These properties dictate handling, storage, and reaction conditions.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₃ClF₄ | [1][2] |

| Molecular Weight | 198.55 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | Approximately 137-145 °C | [1] |

| Melting Point | Approximately -50 °C | [1] |

| Density | Approximately 1.4 g/cm³ | [1] |

| Solubility | Insoluble in water; soluble in organic solvents like ether, acetone, and toluene. | [1] |

| Flash Point | 36-45 °C | [1] |

The relatively low melting point and high boiling point are characteristic of halogenated aromatic compounds where intermolecular forces are dominated by van der Waals interactions.[2] The trifluoromethyl group and halogen substituents contribute to the compound's significant thermal stability and unique reactivity profile.[2]

The Imperative of Thermochemical Data in Process Chemistry

Thermochemical data governs the feasibility and safety of a chemical reaction. For a building block like this compound, this data is critical for:

-

Reaction Energetics: Determining whether a reaction is exothermic or endothermic is crucial for designing appropriate thermal management systems in a reactor, preventing thermal runaways.

-

Chemical Equilibrium: The Gibbs free energy of a reaction, derived from enthalpy and entropy, determines the theoretical maximum yield of a product.

-

Process Safety: Understanding the energy release potential is a cornerstone of Hazard and Operability (HAZOP) studies, ensuring safe scale-up from the laboratory to production.

Experimental Determination of Thermochemical Properties

The following protocols represent the gold-standard experimental workflows for determining the key thermochemical properties of this compound.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is arguably the most critical thermochemical parameter. For an organic liquid like this compound, rotating-bomb combustion calorimetry is the method of choice.

Experimental Protocol: Rotating-Bomb Combustion Calorimetry

-

Sample Preparation: A precise mass of this compound is encapsulated in a combustible container.

-

Bomb Charging: The sealed sample is placed in a high-pressure vessel (the "bomb"), which is then purged and filled with an excess of pure oxygen. A small, known amount of water is added to the bomb to ensure that the combustion products are in their standard states.

-

Combustion: The bomb is submerged in a precisely measured volume of water in a calorimeter. The sample is ignited, and the temperature change of the water is meticulously recorded.

-

Analysis of Products: Post-combustion, the contents of the bomb are analyzed to quantify the amounts of carbon dioxide, hydrochloric acid, and hydrofluoric acid formed. This step is critical for correcting the raw energy data.

-

Calculation: The standard molar enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter system. The standard molar enthalpy of formation is then derived using Hess's Law, by combining the enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HCl, and HF).

Causality in Experimental Design: The choice of a rotating bomb is deliberate. The rotation ensures that the post-combustion acid products are homogeneously dissolved in the water within the bomb, leading to a well-defined final state and more accurate results.

Heat Capacity (Cp) and Entropy (S°)

Heat capacity is determined using calorimetry, often over a range of temperatures.

Experimental Protocol: Adiabatic Heat-Capacity Calorimetry

-

Sample Loading: A known mass of the sample is placed in a calorimeter vessel.

-

Thermal Isolation: The vessel is placed in an adiabatic shield, which is maintained at the same temperature as the sample to prevent heat loss.

-

Heating and Measurement: A known quantity of electrical energy is supplied to the sample, and the resulting temperature increase is measured.

-

Calculation: The heat capacity is calculated from the energy input and the temperature change. This process is repeated over the desired temperature range.

-

Entropy Calculation: The standard entropy (S°) at a given temperature is determined by integrating the heat capacity divided by temperature (Cp/T) from absolute zero up to the desired temperature, accounting for the entropies of any phase transitions.

Caption: Experimental workflows for determining key thermochemical properties.

Computational Thermochemistry: A Predictive Approach

In the absence of experimental data, or to complement it, computational methods are invaluable. High-level ab initio molecular orbital theory calculations can provide accurate predictions of thermochemical properties.[3]

Computational Protocol: Ab Initio Calculations

-

Geometry Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation using a method like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

-

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry. This is essential for determining the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.

-

High-Level Energy Calculation: A more accurate single-point energy calculation is performed using a high-level composite method such as G3(MP2)//B3LYP or CBS-QB3.[4] These methods are designed to approximate the results of very high-level calculations at a more manageable computational cost.

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is typically calculated using atomization or isodesmic reaction schemes. Isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, are often preferred as they allow for significant cancellation of errors in the calculations.

Caption: A typical workflow for computational thermochemistry.

Trustworthiness through Self-Validation: The synergy between experimental and computational approaches provides a self-validating system. A close agreement between a predicted value from a reliable computational model and an experimentally determined value lends high confidence to both. Discrepancies, on the other hand, can point to complexities in either the experimental setup or the computational model, prompting further investigation.

Conclusion and Future Outlook

While the direct thermochemical data for this compound remains to be exhaustively published, the methodologies for its determination are well-established and robust. The physical properties available provide a solid foundation for handling and initial process design. For researchers in drug development and materials science, the true value lies not just in having a number, but in understanding its origin and its impact on chemical processes. As the applications of this versatile intermediate expand, it is anticipated that detailed experimental and computational studies will be forthcoming, filling the current data gap and enabling more precise and efficient chemical synthesis.

References

An In-Depth Technical Guide to the Potential Hazards and Toxicity of 2-Chloro-4-fluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-fluorobenzotrifluoride (CAS No. 94444-58-3) is a halogenated aromatic compound of significant interest as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique molecular structure, featuring chlorine, fluorine, and a trifluoromethyl group on a benzene ring, imparts specific reactivity and physicochemical properties that are valuable in organic synthesis.[1] However, the presence of these functional groups also raises concerns regarding its potential hazards and toxicity. This technical guide provides a comprehensive overview of the known and anticipated toxicological and environmental risks associated with this compound. Due to a notable lack of specific toxicological data for this compound, this guide synthesizes available information, draws logical inferences from structurally related compounds, and outlines necessary safety protocols and experimental designs for its safe handling and further assessment.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to assessing its potential hazards and implementing appropriate safety measures.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₃ClF₄ | [1][2] |

| Molecular Weight | 198.55 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Odor | Irritating, characteristic organic chemical odor | [1] |

| Boiling Point | Approximately 140-155 °C | [1] |

| Melting Point | Approximately -50 °C to -42 °C | [1][2] |

| Density | Approximately 1.4 g/cm³ | [1] |

| Vapor Pressure | Data not available for this compound. For the related compound 2-chlorobenzotrifluoride, the vapor pressure is 25.3 hPa at 50 °C.[3] | |

| Solubility | Insoluble in water; miscible with most organic solvents.[1] | |

| LogP (Octanol-Water Partition Coefficient) | 3.498 (calculated) | [2] |

| Flash Point | Approximately 36-45 °C | [1] |

The low water solubility and high octanol-water partition coefficient (LogP) suggest a potential for bioaccumulation in fatty tissues.[2] Its volatility, indicated by its boiling point and the vapor pressure of related compounds, points to inhalation as a primary route of exposure.[1][3]

Reactivity and Chemical Hazards

The molecular structure of this compound, with its electron-withdrawing trifluoromethyl group and halogen substituents, dictates its reactivity. The chlorine and fluorine atoms on the aromatic ring are susceptible to nucleophilic aromatic substitution reactions.[2] This reactivity is fundamental to its utility in synthesis but also presents potential hazards.

Incompatible Materials:

-

Strong Oxidizing Agents: May cause violent reactions.

-

Strong Bases: Can promote substitution reactions.

-

Reducing Agents: May react with the halogenated components.[1]

Hazardous Decomposition Products: Under fire conditions, thermal decomposition may produce toxic and corrosive gases, including:

-

Hydrogen Chloride (HCl)

-

Hydrogen Fluoride (HF)

-

Carbon Monoxide (CO)

-

Carbon Dioxide (CO₂)[4]

Toxicological Profile: An Evidence-Based Assessment

Acute Toxicity

Anecdotal reports suggest that this compound is toxic to mice and guinea pigs, causing respiratory distress and organ damage, including lung congestion, liver swelling, and kidney abnormalities.[1] While not quantitative, this information underscores the need for caution.

For the related compound p-Chloro-α,α,α-trifluorotoluene (PCBTF) , the following acute toxicity data has been reported:

-

Oral LD50 (rat): 13,000 mg/kg[5]

-

Dermal LD50 (rabbit): > 2,000 mg/kg[5]

-

Inhalation LC50 (rat): > 32.03 mg/L (4 hours)[6]

These values suggest a low order of acute toxicity for PCBTF. However, sublethal signs of toxicity in animal studies with PCBTF included ataxia, hypoactivity, tremors, and respiratory distress.[6] Given the structural similarities, it is prudent to assume that this compound may elicit similar effects, particularly irritation of the respiratory tract upon inhalation.[2]

Subchronic and Chronic Toxicity

No specific subchronic or chronic toxicity studies for this compound were identified. However, studies on PCBTF provide valuable insights into potential target organs. In 14- and 90-day inhalation studies in rats and mice, PCBTF exposure led to:

-

Hepatocellular necrosis

-

Adrenal cortex vacuolation

-

Decreased thymus weight[7]

These findings suggest that the liver and adrenal glands may be target organs for chronic toxicity of halogenated benzotrifluorides.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

-

Carcinogenicity: There are no carcinogenicity studies available for this compound. The structurally related PCBTF is classified by the International Agency for Research on Cancer (IARC) as Group 2B: Possibly carcinogenic to humans .[8] This classification is based on evidence of liver tumors in male mice.[7]

-

Mutagenicity: No specific mutagenicity data (e.g., Ames test) for this compound was found. A read-across analysis for the related compound 2-chloro-4-fluorobenzophenone suggests that computational models can be used to predict the Ames endpoint, but experimental data is lacking for our target compound.[4]

-

Reproductive and Developmental Toxicity: There is no specific data on the reproductive or developmental toxicity of this compound. Studies on hydrofluorocarbons, which are structurally different but also contain C-F bonds, have shown varied effects, with some causing developmental toxicity at high concentrations.[9] Given the lack of data, the potential for reproductive and developmental effects cannot be ruled out.

Environmental Fate and Ecotoxicity

The environmental fate of this compound is largely predicted based on its physicochemical properties and data from related compounds.

-

Persistence and Degradation: The carbon-fluorine bonds in the trifluoromethyl group are strong, suggesting that this compound may be persistent in the environment.[2] In the troposphere, the related PCBTF has an estimated half-life of 67 days, being transformed by reaction with hydroxyl radicals.[5] Biodegradation is expected to be slow.

-

Bioaccumulation: With a high calculated LogP of 3.498, this compound has a significant potential for bioaccumulation in aquatic organisms.[2] This is a concern for its long-term environmental impact.

-

Ecotoxicity: Anecdotal evidence suggests that this compound is toxic to aquatic organisms and can inhibit plant growth.[1] The safety data sheet for the isomer 3-Chloro-4-fluorobenzotrifluoride indicates that it is "toxic to aquatic life."[10] For PCBTF, it is classified as "toxic to aquatic life with long lasting effects."[5]

Safety and Handling

Given the potential hazards, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Chemical safety goggles and/or a face shield are mandatory.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat are required.

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge should be used.

Storage and Handling

-

Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1]

-

Keep containers tightly closed.[1]

-

Store separately from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[1]

-

Ground and bond containers when transferring material to prevent static discharge.[11]

Emergency Procedures

-

In case of skin contact: Immediately wash with soap and plenty of water. Remove contaminated clothing.

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of inhalation: Move the person to fresh air.

-

In case of ingestion: Do NOT induce vomiting. Rinse mouth with water.

In all cases of exposure, seek immediate medical attention.[11]

Experimental Protocols for Hazard Assessment

Due to the significant data gaps, further experimental evaluation of the toxicity of this compound is crucial. The following are suggested experimental protocols based on OECD guidelines.

Acute Oral Toxicity (OECD TG 423)

Objective: To determine the acute oral toxicity (LD50) of this compound.

Methodology:

-

Test Animals: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats).

-

Dosage: Administer the test substance by gavage in a stepwise procedure using the appropriate starting dose based on available information.

-

Observation: Observe animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

Bacterial Reverse Mutation Test (Ames Test; OECD TG 471)

Objective: To assess the mutagenic potential of this compound.

Methodology:

-

Test Strains: Use at least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).

-

Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 mix).

-

Procedure: Expose the bacterial strains to a range of concentrations of the test substance.

-

Analysis: Count the number of revertant colonies and compare to the solvent control to determine a positive response.

Conclusion

This compound is a valuable chemical intermediate, but its potential for toxicity and environmental harm necessitates a cautious and well-informed approach to its handling and use. While specific toxicological data is sparse, information from structurally related compounds suggests that it may be an irritant, a potential carcinogen, and toxic to aquatic life with a potential for bioaccumulation. Further experimental investigation is urgently needed to fill the existing data gaps and allow for a more complete risk assessment. In the interim, strict adherence to safety protocols is paramount to minimize exposure and protect researchers and the environment.

Visualizations

Hypothetical Metabolic Pathway

Caption: A generalized and hypothetical metabolic pathway for this compound.

Experimental Workflow for Acute Oral Toxicity

Caption: A simplified workflow for an acute oral toxicity study (OECD TG 423).

References

- 1. This compound Manufacturer & Supplier China | Properties, Applications, Safety Data [boulingchem.com]

- 2. Buy this compound | 94444-58-3 [smolecule.com]

- 3. cpachem.com [cpachem.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Chlorobenzotrifluoride - Wikipedia [en.wikipedia.org]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. oehha.ca.gov [oehha.ca.gov]

- 8. 1-Chloro-4-(trifluoromethyl)benzene | C7H4ClF3 | CID 7394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Reproductive and developmental toxicity of hydrofluorocarbons used as refrigerants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lgcstandards.com [lgcstandards.com]

- 11. lgcstandards.com [lgcstandards.com]

Stability of 2-Chloro-4-fluorobenzotrifluoride Under Ambient Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-fluorobenzotrifluoride, a halogenated aromatic compound, is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility in drug development is often attributed to the unique properties conferred by the fluorine and chlorine substituents, which can enhance metabolic stability and lipophilicity of parent molecules.[1] Understanding the stability of this reagent under typical laboratory (ambient) conditions is paramount for ensuring the integrity of experimental results, maintaining safe laboratory practices, and optimizing storage protocols. This technical guide provides an in-depth analysis of the stability of this compound, drawing upon its physicochemical properties and reactivity profile.

Physicochemical Properties Governing Stability

The inherent stability of this compound under ambient conditions is largely dictated by its molecular structure and the strong covalent bonds within it. The presence of a trifluoromethyl group and halogen substituents on the benzene ring contributes significantly to its chemical robustness.[1]

| Property | Value | Source |

| Molecular Formula | C7H3ClF4 | [2] |

| Molecular Weight | 198.55 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Melting Point | Approximately -42 °C to -50 °C | [1][2] |

| Boiling Point | Approximately 137-155 °C | [1][2] |

| Density | Approximately 1.394 - 1.4 g/cm³ | [1][2] |

| Flash Point | Approximately 36-45 °C | [1] |

| Solubility in Water | Insoluble | [1][2] |

| Solubility in Organic Solvents | Miscible with most organic solvents | [1] |

The low melting point and high boiling point indicate that this compound exists as a liquid over a wide temperature range, including standard ambient temperatures (typically 20-25 °C). Its insolubility in water and miscibility with organic solvents are important considerations for its use in synthesis and for assessing its environmental fate.[1][2]

Stability Under Ambient Conditions

For the purpose of this guide, "ambient conditions" are defined as typical indoor laboratory environments: room temperature (20-25°C), atmospheric pressure, and exposure to ambient indoor lighting and air.

Thermal Stability

With a boiling point well above 130°C, this compound exhibits excellent thermal stability at ambient temperatures.[1][2] No significant thermal decomposition is expected to occur when stored or handled at room temperature. However, it is crucial to keep it away from direct heat sources, sparks, and open flames, as it has a flash point in the range of 36-45°C and is considered flammable.[1]

Oxidative Stability

While generally stable in the presence of atmospheric oxygen under ambient conditions, prolonged exposure to air is not recommended. Good laboratory practice dictates that the container should be kept tightly sealed when not in use to prevent the introduction of moisture and other atmospheric contaminants that could potentially lead to slow degradation over time.[1]

Photostability

Halogenated aromatic compounds can be susceptible to photolytic degradation. However, this compound is reported to have a relatively high resistance to direct photolysis.[1] This stability is attributed to the electron-withdrawing nature of its substituents. For routine laboratory use under standard indoor lighting, significant photodecomposition is unlikely. To ensure long-term purity, storage in an opaque or amber-colored bottle is a recommended precautionary measure.

Potential Decomposition Pathways

While stable under optimal conditions, it is crucial to understand the potential degradation pathways of this compound to avoid unintended reactions and ensure safety.

Atmospheric degradation, although not a primary concern for laboratory storage, can occur through reactions with hydroxyl radicals.[1] This process can lead to the formation of persistent environmental pollutants such as trifluoroacetic acid and hydrogen fluoride.[1]

Under certain conditions, such as in the presence of strong nucleophiles or bases, this compound can undergo nucleophilic substitution reactions.[1]

Caption: Stability and potential degradation of this compound.

Recommended Storage and Handling Protocols

To maintain the stability and purity of this compound, the following storage and handling procedures are recommended:

Storage

-

Temperature: Store in a cool, dry, well-ventilated area.[1][2]

-

Container: Keep the container tightly sealed to prevent exposure to moisture and air.[1] An amber or opaque container is recommended to minimize exposure to light.

-

Incompatible Materials: Store separately from strong oxidizing agents, reducing agents, and strong bases.[1]

-

Location: Keep away from heat sources, sparks, and open flames.[1]

Handling

-

Ventilation: Use in a well-ventilated area or under a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Inert Atmosphere: For reactions sensitive to air or moisture, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon).

Experimental Workflow for Stability Assessment

For critical applications where the long-term stability of this compound is a concern, a formal stability study can be conducted. The following is a generalized protocol.

-

Sample Preparation: Aliquot the this compound into several vials made of an inert material (e.g., amber glass with PTFE-lined caps).

-

Initial Analysis (T=0): Analyze an initial sample to establish a baseline for purity and identity. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for purity and impurity profiling, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation are suitable.

-

Storage Conditions: Store the vials under the desired ambient conditions (e.g., 25°C/60% RH, with exposure to ambient light).

-

Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve a vial and re-analyze it using the same analytical methods as the initial analysis.

-

Data Evaluation: Compare the results from each time point to the initial data. Look for any new impurity peaks in the chromatogram or changes in the NMR spectrum that would indicate degradation.

References

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 2-Chloro-4-fluorobenzotrifluoride

Introduction: The Significance of Trifluoromethylated Arenes

2-Chloro-4-fluorobenzotrifluoride is a valuable fluorinated building block in the synthesis of complex organic molecules. The trifluoromethyl (-CF₃) group is a key pharmacophore in modern drug discovery and agrochemical development. Its incorporation into a molecule can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1] This application note provides a detailed, field-proven protocol for the synthesis of this compound from the readily available starting material, 2-chloro-4-fluoroaniline. The described methodology is based on a Sandmeyer-type trifluoromethylation, a powerful transformation that converts an aromatic amino group into a trifluoromethyl group via a diazonium salt intermediate.[2][3][4]

Reaction Principle and Mechanistic Rationale

The overall synthesis is a two-step, one-pot procedure that begins with the diazotization of the primary aromatic amine, followed by a copper-mediated trifluoromethylation.

Overall Reaction Scheme:

Step 1: Diazotization

The conversion of a primary aromatic amine to a diazonium salt is known as diazotization.[5][6] This reaction is performed in a cold, acidic solution using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[5][7] The low temperature (0–5 °C) is critical because aryl diazonium salts are unstable and can decompose violently if isolated or warmed.[5][6] The resulting diazonium salt is an excellent intermediate because the diazonio group (-N₂⁺) is a superb leaving group (as N₂ gas), facilitating subsequent substitution reactions.[7]

Step 2: Sandmeyer-Type Trifluoromethylation

The classic Sandmeyer reaction introduces halides or pseudohalides onto an aromatic ring.[1][8][9] This protocol employs a modern variation to install a trifluoromethyl group. The mechanism is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) pathway.[1] A copper(I) catalyst initiates a single-electron transfer to the diazonium salt, which then expels nitrogen gas to form an aryl radical.[3][9] This radical subsequently reacts with a copper-bound trifluoromethyl species to yield the final product and regenerate the Cu(I) catalyst.[3] This protocol uses Ruppert-Prakash reagent (TMSCF₃) with a fluoride source to generate the active trifluoromethylating agent.[10]

Experimental Workflow and Mechanism Diagrams

The following diagrams provide a high-level overview of the experimental process and the underlying chemical transformation.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lkouniv.ac.in [lkouniv.ac.in]

- 6. Diazotisation [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Illustrated Glossary of Organic Chemistry - Sandmeyer reaction; Schiemann reaction [chem.ucla.edu]

- 9. byjus.com [byjus.com]

- 10. Trifluoromethyl arene synthesis by trifluoromethylation [organic-chemistry.org]

Application Notes and Protocols for Reactions Involving 2-Chloro-4-fluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Synthetic Potential of 2-Chloro-4-fluorobenzotrifluoride

This compound is a versatile aromatic compound of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its unique molecular architecture, featuring a trifluoromethyl group, a chlorine atom, and a fluorine atom on a benzene ring, imparts a distinct reactivity profile that makes it an invaluable intermediate in the synthesis of complex molecules.[3][4] The presence of the strongly electron-withdrawing trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr).[5][6] This electronic property, combined with the presence of two distinct halogen leaving groups, allows for selective and sequential functionalization, offering a powerful tool for the construction of diverse molecular scaffolds.[7]

This guide provides an in-depth exploration of the common and synthetically useful reactions involving this compound. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₃ClF₄ | [7] |

| Molecular Weight | 198.55 g/mol | [8] |

| Appearance | Colorless to light red liquid | [8] |

| Boiling Point | 137 - 138 °C | [7] |

| Density | ~1.4 g/cm³ | [7] |

| Solubility | Insoluble in water, soluble in organic solvents | [7] |

I. Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Functionalities

The electron-deficient nature of the aromatic ring in this compound makes it highly susceptible to nucleophilic attack. The general mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized Meisenheimer complex.[9] The relative reactivity of the halogen leaving groups is a critical consideration. In SNAr reactions, fluoride is typically a better leaving group than chloride, a trend that can be exploited for selective substitution.[5]

Protocol 1: SNAr with Amines

This protocol provides a general procedure for the reaction of this compound with primary and secondary amines to form substituted aminobenzotrifluorides, which are common motifs in pharmaceuticals.

Methodology:

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 eq).

-

Solvent and Reagents: Dissolve the starting material in a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

-

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).[9]

-

Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 100 °C. The optimal temperature will depend on the nucleophilicity of the amine.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[9]

Caption: General workflow for the SNAr reaction with amines.

II. Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Heteroatom Bonds

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-N bonds, enabling the synthesis of complex biaryl and arylamine structures.[10] For substrates like this compound, the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds necessitates the use of highly active catalyst systems, often employing bulky, electron-rich phosphine ligands.[11]

Protocol 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[12] This protocol outlines a general procedure for the coupling of this compound with arylboronic acids.

Methodology:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 eq).[1]

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes.

-

Solvent Addition: Under a positive pressure of the inert gas, add an anhydrous and degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe.[1]

-

Reaction Conditions: Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, providing a powerful alternative to traditional methods like the Ullmann condensation.[4] This protocol provides a general guideline for the amination of this compound.

Methodology:

-

Reaction Setup: In a glovebox or under a stream of inert gas, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq).[13]

-

Reagent Addition: Add this compound (1.0 eq) and the amine (1.2 eq).

-

Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

-

Reaction Conditions: Seal the tube and heat the reaction mixture with stirring to a temperature between 80-110 °C.

-

Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[13]

III. Other Notable Reactions

The unique substitution pattern of this compound also allows for other important transformations.

-

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction enables the formation of a C-C bond between a terminal alkyne and an aryl halide.[8] This provides access to arylethynylbenzotrifluoride derivatives. The reaction is typically carried out under mild conditions with a base such as triethylamine.[8]

-

Ullmann Condensation: This copper-promoted reaction can be used for the formation of C-O, C-S, and C-N bonds with aryl halides. While often requiring harsher conditions than palladium-catalyzed methods, it remains a useful tool, particularly for the synthesis of diaryl ethers.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its distinct reactivity, governed by the interplay of the trifluoromethyl, chloro, and fluoro substituents, allows for a range of selective transformations. The protocols detailed in this guide for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions provide a solid foundation for researchers to explore the vast synthetic potential of this important intermediate in the development of novel pharmaceuticals and agrochemicals.

References

- 1. benchchem.com [benchchem.com]

- 2. byjus.com [byjus.com]

- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. rsc.org [rsc.org]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 13. Ullmann Reaction [organic-chemistry.org]

Application Notes and Protocols: The Strategic Use of 2-Chloro-4-fluorobenzotrifluoride in Medicinal Chemistry

Abstract

2-Chloro-4-fluorobenzotrifluoride is a uniquely functionalized aromatic building block that has garnered significant interest in medicinal chemistry. Its trifluoromethyl group offers a powerful tool for modulating physicochemical properties such as metabolic stability and lipophilicity, while the distinct electronic environments of its chloro and fluoro substituents provide orthogonal handles for sequential, regioselective chemical modifications.[1] This guide provides an in-depth analysis of the core reactivity of this compound, detailed experimental protocols for its key transformations, and strategic insights into its application in modern drug discovery programs.

Introduction: A Multifaceted Building Block

The design of novel therapeutic agents often hinges on the ability to fine-tune molecular properties to optimize efficacy, selectivity, and pharmacokinetic profiles. Fluorinated compounds, in particular, have become a cornerstone of pharmaceutical development.[2] this compound, [1-(Trifluoromethyl)-2-chloro-4-fluorobenzene], emerges as a particularly valuable scaffold due to the convergence of three critical functionalities on a single benzene ring.

-

The Trifluoromethyl (-CF₃) Group: This powerful electron-withdrawing group serves multiple roles. It significantly increases a molecule's lipophilicity (logP), which can enhance membrane permeability.[3] Furthermore, the C-F bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation, thereby improving the in-vivo half-life of drug candidates.[1]

-

The Chloro (-Cl) and Fluoro (-F) Groups: These halogens act as versatile synthetic handles. Their differing reactivity in key reaction classes—such as nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling—allows for controlled, stepwise elaboration of the molecular framework.[1][3]